molecular formula C7H15N3O2 B11608516 (2E)-N-[2-(dimethylamino)ethyl]-2-(hydroxyimino)propanamide

(2E)-N-[2-(dimethylamino)ethyl]-2-(hydroxyimino)propanamide

Cat. No.: B11608516
M. Wt: 173.21 g/mol
InChI Key: WUQULCUJQXIKJM-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-[2-(dimethylamino)ethyl]-2-(hydroxyimino)propanamide is a chemical compound with a unique structure that includes a dimethylaminoethyl group and a hydroxyimino group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-(dimethylamino)ethyl]-2-(hydroxyimino)propanamide typically involves the reaction of 2-(dimethylamino)ethylamine with a suitable oxime derivative. The reaction conditions often include the use of solvents such as methanol or ethanol and may require the presence of a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-(dimethylamino)ethyl]-2-(hydroxyimino)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(2E)-N-[2-(dimethylamino)ethyl]-2-(hydroxyimino)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-N-[2-(dimethylamino)ethyl]-2-(hydroxyimino)propanamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the dimethylamino group may participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-[2-(dimethylamino)ethyl]-2-(hydroxyimino)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H15N3O2

Molecular Weight

173.21 g/mol

IUPAC Name

(2E)-N-[2-(dimethylamino)ethyl]-2-hydroxyiminopropanamide

InChI

InChI=1S/C7H15N3O2/c1-6(9-12)7(11)8-4-5-10(2)3/h12H,4-5H2,1-3H3,(H,8,11)/b9-6+

InChI Key

WUQULCUJQXIKJM-RMKNXTFCSA-N

Isomeric SMILES

C/C(=N\O)/C(=O)NCCN(C)C

Canonical SMILES

CC(=NO)C(=O)NCCN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.